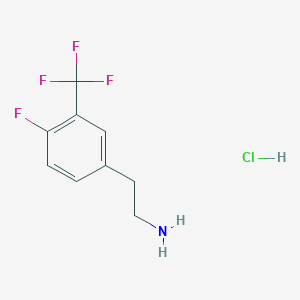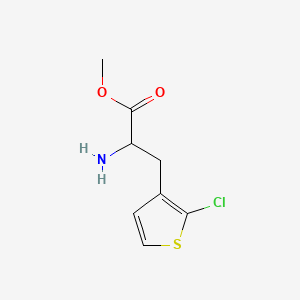
Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate: is an organic compound that belongs to the class of amino acid derivatives. It features a thiophene ring substituted with a chlorine atom, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorothiophene and methyl acrylate.
Formation of Intermediate: The 2-chlorothiophene undergoes a halogenation reaction to introduce the chlorine atom at the desired position.
Amino Acid Formation: The intermediate is then subjected to a Michael addition reaction with methyl acrylate, followed by amination to introduce the amino group.
Esterification: Finally, the product is esterified to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate serves as a building block for the synthesis of more complex molecules
Biology
This compound is studied for its potential biological activities. The presence of the amino acid moiety suggests it could interact with biological systems, possibly acting as an enzyme inhibitor or a ligand for certain receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the creation of compounds with specific desired properties.
Mécanisme D'action
The mechanism by which Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(thiophen-2-yl)propanoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Methyl 2-amino-3-(2-bromothiophen-3-yl)propanoate: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties and reactivity.
Methyl 2-amino-3-(2-methylthiophen-3-yl)propanoate: Substitution with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
The presence of the chlorine atom in Methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate imparts unique electronic effects, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H10ClNO2S |
|---|---|
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-chlorothiophen-3-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)6(10)4-5-2-3-13-7(5)9/h2-3,6H,4,10H2,1H3 |
Clé InChI |
HJCLTENFVWRZNQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(SC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(4-Biphenylyl)-3-buten-2-on [German]](/img/structure/B13526680.png)
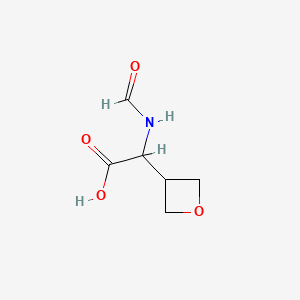

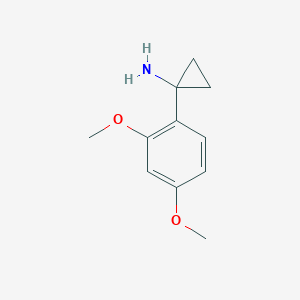

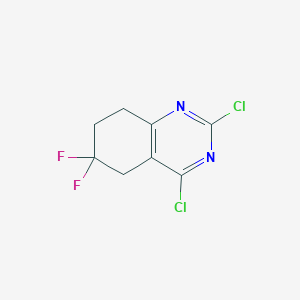
![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)


![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)

